3-(2-Ethoxyphenyl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole
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Overview
Description
The compound “3-(2-Ethoxyphenyl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole” is a complex organic molecule. It contains an ethoxyphenyl group, a methylsulfonyl group, a thiophenyl group, and a dihydropyrazole group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups and the bonds between them. Unfortunately, without more specific information or computational modeling, it’s difficult to predict the exact structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present in the molecule. For instance, the pyrazole group might undergo reactions with electrophiles or nucleophiles, and the sulfonyl group could potentially participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Application in Medicinal Chemistry
Research on dihydropyrazole derivatives, such as the synthesis of various 4,5-dihydropyrazoles, has demonstrated their potential in medicinal chemistry, particularly due to their bioactive properties. For instance, 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles have been synthesized using disulfonic acid imidazolium chloroaluminate as a catalyst, highlighting a green, efficient approach to synthesizing pyrazole derivatives under solvent-free conditions (Moosavi‐Zare et al., 2013). Such compounds exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial effects, suggesting that the study of 3-(2-Ethoxyphenyl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole could reveal similar bioactive potentials.
Catalysis and Green Chemistry
The use of novel catalysts in the synthesis of pyrazole derivatives represents a significant stride toward sustainable chemical processes. The application of isonicotinic acid as a dual and biological organocatalyst for preparing dihydropyrazoles showcases an eco-friendly method, reducing the environmental impact of chemical synthesis (Zolfigol et al., 2013). Exploring similar catalytic processes for synthesizing this compound could yield efficient and environmentally benign pathways.
Structural Characterization and Material Science
Research on pyrazole derivatives extends into materials science, where their structural characterization informs the development of new materials. For example, the crystal structure and spectroscopic analysis of certain pyrazole derivatives provide insights into their chemical and physical properties, which could be leveraged in designing materials with specific functionalities (Kumara et al., 2017). The investigation into the structure and properties of this compound might reveal unique characteristics applicable in material science.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(2-ethoxyphenyl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-3-21-15-8-5-4-7-12(15)14-11-13(16-9-6-10-22-16)17-18(14)23(2,19)20/h4-10,14H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQLJNBVMLWXPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CC(=NN2S(=O)(=O)C)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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